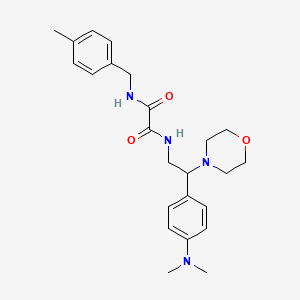

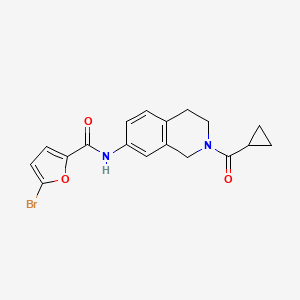

![molecular formula C21H20FN5O3 B2491410 2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 941996-96-9](/img/structure/B2491410.png)

2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorobenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals that often exhibit significant biological activity and have intricate molecular structures. Such compounds are typically synthesized through multi-step chemical reactions, involving the formation of key intermediates and the careful manipulation of functional groups.

Synthesis Analysis

Synthetic pathways for related compounds often involve catalytic hydrogenation, aminolysis, and the use of reagents like thionyl chloride or carbonyldiimidazole for activating acids or esters for subsequent reactions (Troxler & Weber, 1974). The synthesis of such complex molecules requires precise control over reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques such as NMR (Nuclear Magnetic Resonance), LC-MS (Liquid Chromatography-Mass Spectrometry), and X-ray crystallography. These methods provide detailed information about the arrangement of atoms within the molecule and the configuration of its functional groups (Berest et al., 2011).

Chemical Reactions and Properties

Compounds within this category can undergo various chemical reactions, including aminolysis, alkylation, and cyclocondensation. These reactions are critical for modifying the chemical structure and introducing new functional groups, thereby altering the compound's chemical properties and biological activity (Sawant, 2013).

Scientific Research Applications

Anticonvulsant Agents : Liu, Zhang, Jin, and Quan (2016) synthesized benztriazoles with various heterocycle substituents and evaluated their anticonvulsant activity and neurotoxicity. They found that compounds with similar structures to the specified compound showed potent anticonvulsant activity with lower neurotoxicity, suggesting potential applications in treating seizures (Liu, Zhang, Jin, & Quan, 2016).

Antimicrobial and Anti-proliferative Activities : Fahim, Ismael, Elsayed, and Farag (2021) conducted a study on pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives and found that these compounds demonstrated significant antimicrobial and anti-proliferative activities against various cancer cell lines. This indicates the compound's potential in antimicrobial and cancer research (Fahim, Ismael, Elsayed, & Farag, 2021).

Chemical Reactivity Studies : Mironovich, Kostina, and Podol’nikova (2013) explored the reactivity of compounds with structures similar to the specified compound. This research contributes to understanding the chemical properties and potential applications of such compounds in various fields, including pharmaceutical chemistry (Mironovich, Kostina, & Podol’nikova, 2013).

Synthesis of New Heterocycles : Abu-Melha (2013) reported the synthesis of new heterocycles incorporating the pyrazolopyridine moiety, indicating the compound's potential in the development of novel heterocyclic compounds with possible pharmaceutical applications (Abu-Melha, 2013).

Insecticidal Agents : Soliman, El Salam, Fadda, and Abdelmotaal (2020) synthesized biologically active heterocyclic compounds, including pyrazolo[5,1-c][1,2,4]triazine, for use as insecticidal agents. This research highlights the potential agricultural applications of such compounds (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN5O3/c1-14-2-8-17(9-3-14)25-10-11-26-19(29)20(30)27(24-21(25)26)13-18(28)23-12-15-4-6-16(22)7-5-15/h2-9H,10-13H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRSAZKAJYUUMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

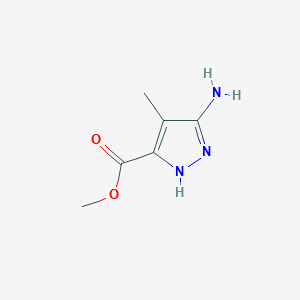

![ethyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2491327.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride](/img/structure/B2491328.png)

![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

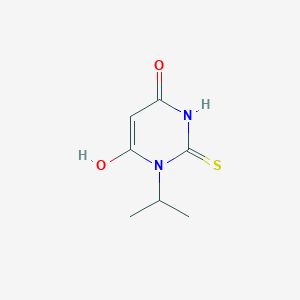

![5-methoxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491337.png)

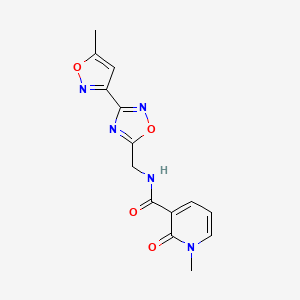

![4-butoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2491340.png)

![5-Chloro-2-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2491350.png)